molecular formula C18H24O4 B14795405 Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B14795405
M. Wt: 304.4 g/mol
InChI Key: SZUQBWGMGAUMRO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a tetrahydronaphthalene-derived ester featuring a methoxy substituent at position 6, a propyl group at position 2, and an ethyl acetate moiety. This compound is structurally characterized by a partially hydrogenated naphthalene core, which confers rigidity, and functional groups that influence its physicochemical properties.

Key properties include:

  • Molecular formula: C₁₇H₂₂O₄ (inferred from for a hydroxy analog) .
  • Functional groups: Methoxy (electron-donating), propyl (hydrophobic), and ester (polarizable).
  • Availability: Discontinued in commercial catalogs (), highlighting challenges in procurement .

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-(6-methoxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C18H24O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h6-7,11H,4-5,8-10,12H2,1-3H3

InChI Key

SZUQBWGMGAUMRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=C(C1=O)C=CC(=C2)OC)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Chemical Properties and Structural Identification

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS No. 2219321-11-4) is characterized by a molecular formula of C18H24O4 and a molecular weight of 304.38 g/mol. The compound features a tetrahydronaphthalene core with a methoxy group at the 6-position, a propyl substituent at the 2-position, and an ethyl acetate side chain also at the 2-position. The compound is also known under the synonym 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-propyl-, ethyl ester. The structure contains a quaternary carbon center at position 2 of the tetrahydronaphthalene ring, which represents a significant synthetic challenge requiring stereoselective methods for preparation.

Physical Properties

Property Value Reference
Molecular Formula C18H24O4
Molecular Weight 304.38 g/mol
Physical State Typically a colorless to pale yellow oil or crystalline solid -
CAS Number 2219321-11-4
IUPAC Name This compound

Synthetic Strategies

Multi-step Synthesis via Tetralone Intermediates

Specialized Synthetic Methods

Copper-Catalyzed Approach

Purification and Characterization

Purification Techniques

Multiple purification techniques have been reported for similar compounds:

Column Chromatography
  • Stationary phase: Silica gel
  • Mobile phase: Gradient elution with combinations of:
    • Ethyl acetate/hexane (0-50%)
    • Dichloromethane/methanol (0-5%)
    • Diethyl ether/dichloromethane (5-10%)
Recrystallization

For crystalline products, recrystallization from appropriate solvent systems:

  • Ethanol/water
  • Ethyl acetate/hexane
  • Dichloromethane/hexane

Characterization Methods

Spectroscopic Analysis
Analytical Method Expected Data Notes
1H NMR (500 MHz, CDCl3) Characteristic signals: δ 7.8 (d, aromatic), 6.9 (m, aromatic), 4.2 (q, -OCH2CH3), 3.8 (s, -OCH3), 2.5-3.1 (m, tetrahydronaphthalene ring), 1.5-1.9 (m, propyl chain), 1.3 (t, -OCH2CH3), 0.9 (t, propyl-CH3) Based on similar structures
13C NMR (126 MHz, CDCl3) Expected peaks for carbonyls (~170-200 ppm), aromatic carbons (~110-160 ppm), quaternary carbon at C-2 (~45-55 ppm), and aliphatic carbons -
HRMS Calculated for C18H24O4: [M+H]+ 305.1747 -
IR (ATR) Characteristic bands: C=O stretch (~1730-1750 cm-1 for ester, ~1680-1700 cm-1 for ketone), C-O stretch (~1200-1250 cm-1), aromatic C=C (~1450-1600 cm-1) -

Applications and Research Significance

Pharmaceutical Applications

This compound and its derivatives have potential applications in pharmaceutical research:

  • As intermediates in the synthesis of complex drug molecules
  • Potential biological activities similar to other tetrahydronaphthalene derivatives, which have shown:
    • Antioxidant properties
    • Anti-inflammatory effects
    • Neuroprotective activities

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

  • The quaternary carbon center provides a rigid structural element for further functionalization
  • The ester group allows for further transformations (hydrolysis, reduction, amidation)
  • The ketone functionality enables additional reactions (reduction, reductive amination)

Comparative Analysis of Synthetic Methods

Synthetic Method Advantages Limitations Typical Yields
Multi-step via tetralone - Well-established chemistry
- Scalable
- Accessible starting materials
- Multiple steps
- Potential racemization at C-2
50-70% overall
Via carboxylic acid precursor - Straightforward esterification
- Control over stereochemistry
- Requires preparation of acid intermediate
- Additional esterification step
70-95% for esterification step
Direct synthesis - Fewer steps
- Potentially higher overall yield
- Challenging selectivity
- Strict reaction conditions required
40-60%
Photoredox catalysis - Modern, green chemistry approach
- Mild conditions
- Specialized equipment needed
- Limited scalability
50-75%

Chemical Reactions Analysis

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The methoxy and ester groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituents Molecular Formula Molecular Weight Physical State Synthesis Method Key Reference
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate 6-OCH₃, 2-propyl C₁₇H₂₂O₄ ~290.35 (estimated) Discontinued (liquid) Not specified
Ethyl 2-((7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)acetate (±)-4 7-NO₂ C₁₈H₂₅N₃O₄ 347.41 Brown viscous liquid Nitration with fuming HNO₃ (Procedure B)
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate 6-OH, 2-CH₃ C₁₅H₁₈O₄ 262.30 Orange oil General Procedure II (alkylation)
Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26) 5-cyclopropyl C₁₆H₁₈O₄ 286.32 Brown solid (mp 89–91°C) Alkylation/cyclization
Ethyl α-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-α-oxoacetate α-oxoacetate C₁₅H₁₄O₄ 258.27 Not reported Not specified

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • Contrasts with nitro (7-NO₂ in (±)-4), which is electron-withdrawing and may reduce metabolic stability .
  • Hydroxy (6-OH) : Increases polarity and hydrogen-bonding capacity, as seen in the hydroxy analog (C₁₅H₁₈O₄), which exists as an orange oil .

Alkyl Chain Modifications

  • Propyl vs.
  • Cyclopropyl (Compound 26) : Introduces ring strain, which may enhance reactivity or conformational rigidity compared to linear alkyl chains .

Commercial Availability

  • The target compound is discontinued (), whereas hydroxy and methyl analogs remain available () .

Q & A

Advanced Research Question

  • In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., 3H^3\text{H}CP-55,940 for CB2 receptors) to determine IC₅₀ values .
  • Functional assays : Measure cAMP inhibition (for inverse agonism) or β-arrestin recruitment (for biased signaling) .
  • In vivo models : Parkinson’s disease rodent models to assess dopamine D2/D3 receptor activation and neuroprotective effects .

How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Advanced Research Question

  • Solvent effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Calibration checks : Validate spectrometer calibration with internal standards (e.g., TMS) .

What computational tools are suitable for predicting the compound’s binding modes and pharmacokinetics?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Glide to model interactions with CB2 or dopamine receptors .
  • Molecular dynamics (MD) : GROMACS simulations (≥100 ns) to assess binding stability and ligand-receptor conformational changes .
  • ADMET prediction : Tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

What advanced techniques validate the compound’s purity beyond NMR and IR?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to quantify purity and detect trace impurities .
  • Elemental analysis : Confirm empirical formula accuracy (e.g., ≤0.3% deviation for C, H, N) .
  • DSC/TGA : Differential scanning calorimetry to assess thermal stability and polymorphic forms .

How can stereochemical challenges (e.g., enantiomer separation) be addressed during synthesis?

Advanced Research Question

  • Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .
  • Chiral shift reagents : Eu(hfc)₃ in 1H NMR^1 \text{H NMR} to distinguish enantiomers via induced splitting .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

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